An In-depth Technical Guide to 5-Amino-6-bromopyridine-2-carboxylic acid
An In-depth Technical Guide to 5-Amino-6-bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-6-bromopyridine-2-carboxylic acid (CAS 1402672-55-2) is a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway based on established chemical principles, and an in-depth analysis of its expected reactivity. The potential applications of this molecule in drug discovery are also explored, with a focus on its utility in constructing novel therapeutic agents. This document is intended to serve as a foundational resource for researchers looking to incorporate this promising intermediate into their synthetic programs.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Functionalized pyridines are key components in a multitude of FDA-approved drugs, where they often serve as bioisosteres for phenyl rings, enhancing solubility and metabolic stability.[1][3] The strategic placement of multiple functional groups on the pyridine core, as seen in 5-Amino-6-bromopyridine-2-carboxylic acid, provides chemists with a powerful tool for molecular design and optimization. The amino group can act as a nucleophile or a directing group, the bromine atom is an excellent handle for cross-coupling reactions, and the carboxylic acid provides a site for amide bond formation or other derivatizations. This trifecta of reactivity makes this compound a highly valuable, albeit currently niche, building block for the synthesis of novel compounds with potential therapeutic applications.[2][4]
Physicochemical and Spectroscopic Properties
Due to the limited availability of public data for 5-Amino-6-bromopyridine-2-carboxylic acid, the following table includes both known information and predicted properties based on the analysis of similar structures.
| Property | Value | Source |
| CAS Number | 1402672-55-2 | - |
| Molecular Formula | C₆H₅BrN₂O₂ | - |
| Molecular Weight | 217.02 g/mol | - |
| Appearance | Expected to be a solid | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Analogy |
| pKa (most acidic) | ~3-4 (for the carboxylic acid) | Analogy |
| pKa (most basic) | ~2-3 (for the amino group) | Analogy |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons for the amino and carboxylic acid groups. The chemical shifts will be influenced by the electronic effects of all three substituents.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the bromine, nitrogen, and carboxylic acid groups will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).[5][6]
Proposed Synthetic Pathway
Step 1: Bromination of 2-Amino-6-methylpyridine
The first step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In this case, the 5-position is electronically favored for bromination.
-
Protocol: To a solution of 2-amino-6-methylpyridine in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product, 2-amino-5-bromo-6-methylpyridine, is isolated and purified.[7]
Step 2: Oxidation of the Methyl Group to a Carboxylic Acid
The subsequent step is the oxidation of the methyl group at the 2-position to a carboxylic acid. This is a common transformation for methylpyridines.
-
Protocol: The 2-amino-5-bromo-6-methylpyridine is treated with a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution, often under heating.[8] The reaction mixture is then worked up to isolate the desired 5-amino-6-bromopyridine-2-carboxylic acid. This step can be challenging due to the potential for over-oxidation or side reactions, and optimization of reaction conditions would be critical.
Step 3: Alternative Route: Sandmeyer Reaction and Carboxylation
An alternative approach could involve a Sandmeyer-type reaction on a suitable aminopyridine precursor to introduce the bromine and carboxylic acid functionalities. For instance, starting from 2,6-diaminopyridine, one could envision a selective diazotization and bromination of one amino group, followed by diazotization and cyanation of the other, and subsequent hydrolysis of the nitrile to the carboxylic acid. However, controlling the regioselectivity of these transformations would be a significant challenge.
Caption: Proposed two-step synthesis of the target compound.
Reactivity and Synthetic Utility
The synthetic versatility of 5-Amino-6-bromopyridine-2-carboxylic acid stems from the distinct reactivity of its three functional groups.
4.1. The Amino Group
The amino group at the 5-position is a nucleophilic center and can undergo a variety of reactions, including:
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug discovery to modulate the physicochemical properties of a molecule.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer or related reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.[9]
-
Directed Ortho-Metalation: The amino group can direct lithiation to the adjacent 6-position, although the presence of the bromine atom at this position makes this less relevant for further functionalization at this site.
4.2. The Bromo Group
The bromine atom at the 6-position is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[10]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures. This is one of the most widely used reactions in medicinal chemistry for lead optimization.[11]
-
Mizoroki-Heck Coupling: Reaction with alkenes to introduce vinyl groups.[12][13]
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Carbonylative Couplings: Introduction of a carbonyl group by reacting with carbon monoxide and a suitable nucleophile.[14]
4.3. The Carboxylic Acid Group
The carboxylic acid at the 2-position is a versatile handle for various transformations:
-
Amide Bond Formation: Coupling with amines, facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC), to generate a diverse library of amides. This is a cornerstone of medicinal chemistry.
-
Esterification: Conversion to esters by reaction with alcohols under acidic conditions or using esterification agents.
-
Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane.
-
Curtius or Hofmann Rearrangement: Conversion to an amino group, although this would lead to a diaminopyridine derivative.
Caption: Potential reaction pathways for the functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-Amino-6-bromopyridine-2-carboxylic acid are of significant interest in the development of new therapeutic agents. The ability to selectively functionalize each of the three positions allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase. The aminopyridine moiety can act as a hydrogen bond donor and acceptor, while the other positions can be elaborated to occupy adjacent hydrophobic pockets.
-
Precursor for Novel Heterocyclic Systems: The versatile functional groups can be used to construct more complex, fused heterocyclic systems through intramolecular cyclization reactions.
-
Fragment-Based Drug Discovery: This molecule can serve as a starting point in fragment-based screening campaigns, with subsequent fragment growing or linking strategies employed to develop more potent leads.
Conclusion
5-Amino-6-bromopyridine-2-carboxylic acid represents a promising yet underexplored building block for synthetic and medicinal chemistry. While direct experimental data remains scarce, a thorough analysis of the reactivity of its constituent functional groups, based on established chemical principles, reveals its significant potential. The proposed synthetic pathway offers a viable route to access this compound, and the discussion of its reactivity provides a roadmap for its utilization in the synthesis of novel and complex molecules. As the demand for new chemical entities in drug discovery continues to grow, the strategic application of such polysubstituted heterocyclic intermediates will be crucial for the development of the next generation of therapeutics.
References
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Aminopyridines. (2006). EPA. Retrieved February 15, 2026, from [Link]
-
C-H Functionalization of Pyridines. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society - ACS Publications. Retrieved February 15, 2026, from [Link]
-
C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 15, 2026, from [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design. Retrieved February 15, 2026, from [Link]
- Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents.
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir - ACS Publications. Retrieved February 15, 2026, from [Link]
- Synthesis method of 2,5-dibromopyridine. (n.d.). Google Patents.
-
3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]
- Preparation method of 2-amino-5-methyl-6-bromopyridine. (n.d.). Google Patents.
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Retrieved February 15, 2026, from [Link]
- Synthesis method of 2, 5-dibromopyridine. (n.d.). Google Patents.
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
- The synthetic method of 2-pyridine carboxylic acid. (n.d.). Google Patents.
- Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.
-
Medicinal Uses of Pyridine Derivatives. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
2-Aminopyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Preparation method of 2-amino-5-bromopyridine. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Aqueous infrared studies of the pyridine carboxylic acids. (n.d.). The Journal of Physical Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
- Preparation method of amino pyridine bromide compound. (n.d.). Google Patents.
Sources
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 9. heteroletters.org [heteroletters.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
